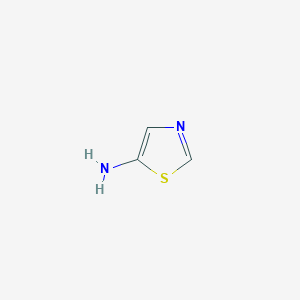
5-チアゾラミン
概要
説明
5-Thiazolamine is a heterocyclic organic compound that contains a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both sulfur and nitrogen in the ring structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry.
科学的研究の応用
5-Thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: 5-Thiazolamine derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and dyes due to its stability and reactivity.
作用機序
Target of Action
5-Thiazolamine is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds Thiazolidine derivatives have been associated with various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidine derivatives, including 5-thiazolamine, are believed to interact with their targets through the sulfur and nitrogen atoms present in their structure . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
The reaction between aliphatic aldehydes and 1,2-aminothiols, which are key components in the synthesis of thiazolidine derivatives, has been shown to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates .
生化学分析
Biochemical Properties
5-Thiazolamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The presence of sulfur in its structure enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations . It exhibits a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Cellular Effects
5-Thiazolamine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 5-Thiazolamine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Thiazolamine can change over time
Dosage Effects in Animal Models
The effects of 5-Thiazolamine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. Detailed dosage-dependent studies are needed to fully understand these effects.
Metabolic Pathways
5-Thiazolamine is involved in various metabolic pathways It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Thiazolamine within cells and tissues involve interactions with transporters or binding proteins It can affect its localization or accumulation within the cell
準備方法
Synthetic Routes and Reaction Conditions: 5-Thiazolamine can be synthesized through several methods. One common method involves the reaction of alpha-haloketones with thioamides, known as the Hantzsch thiazole synthesis. This reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium acetate in a polar solvent like ethanol.
Industrial Production Methods: In industrial settings, the synthesis of 5-Thiazolamine often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 5-Thiazolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the ring, leading to the formation of various substituted thiazolamines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine are often used under controlled conditions.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolamines depending on the substituent introduced.
類似化合物との比較
Thiazole: A parent compound with similar structural features but lacks the amino group.
Thiazolidine: Contains a saturated ring structure, differing in reactivity and biological activity.
Thiadiazole: Another heterocyclic compound with two nitrogen atoms in the ring, offering different pharmacological properties.
Uniqueness: 5-Thiazolamine is unique due to the presence of both sulfur and nitrogen atoms in a five-membered ring along with an amino group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXYYLRIUSARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497267 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-00-5 | |
| Record name | 1,3-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)



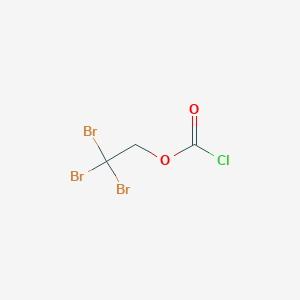


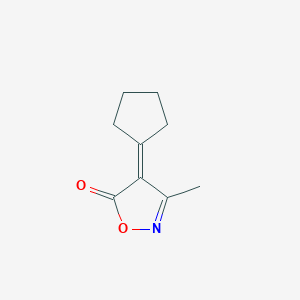
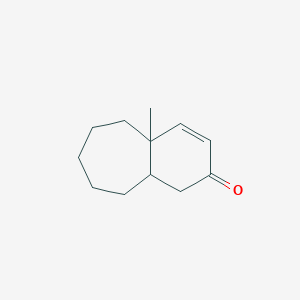

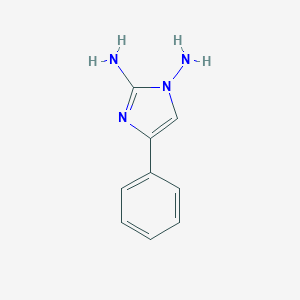
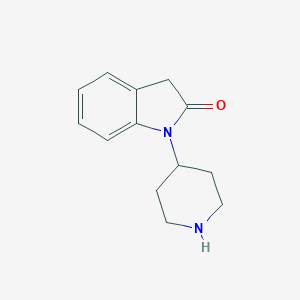
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
